

addressing Ensartinib treatment-related adverse events

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Compound Focus: Ensartinib

CAS No.: 1370651-20-9

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Ensartinib Adverse Event Incidence and Severity

The table below summarizes the frequency and severity of common adverse events (AEs) associated with **Ensartinib**, based on pooled clinical trial data. "All Grades" incidence is provided for a comprehensive overview.

Adverse Event	All Grades Incidence (%)	Grade 3 or 4 Incidence (%)
Rash [1] [2]	72%	12%
Increased ALT [1] [2]	59% - 73%	5%
Increased AST [1] [2]	58% - 64%	1.8% - 2%
Increased Alkaline Phosphatase [1] [2]	51% - 64%	2.2%
Lymphocytes decreased [1] [2]	57%	7%
Pruritus (Itching) [1] [2]	32%	2.4%
Musculoskeletal Pain [1] [2]	36%	1.4%

Adverse Event	All Grades Incidence (%)	Grade 3 or 4 Incidence (%)
Constipation [1] [2]	31%	Not Specified
Cough [1] [2]	31%	Not Specified
Nausea [1] [2]	28%	1.4%
Edema [1] [2]	27%	2.1%
Fatigue [1] [2]	21%	Not Specified
Vomiting [1] [2]	16%	Not Specified

Adverse Event Management & Dose Modification Guide

For serious adverse reactions, the following dose modifications are recommended. The standard dosage reduction steps are: First reduction: **200 mg once daily**; Second reduction: **150 mg once daily**. Permanently discontinue if 150 mg is not tolerated [3] [2].

Adverse Reaction	Recommended Management & Dosage Modification
Interstitial Lung Disease (ILD)/Pneumonitis [3] [2]	Permanently discontinue Ensartinib for any grade of confirmed ILD/pneumonitis.

| **Hepatotoxicity** [3] [2] | **Withhold** until recovery to Grade ≤ 1 ($\leq 3x$ ULN). **Resume at reduced dose** for Grade 3-4 ALT/AST elevation ($>5x$ ULN) with bilirubin $\leq 2x$ ULN. **Permanently discontinue** for Grade 2-4 ALT/AST ($>3x$ ULN) with concurrent bilirubin $>2x$ ULN (in absence of cholestasis/hemolysis). | | **Dermatologic Reactions** (e.g., Rash, DRESS) [3] [2] | **Grade 2-3:** Topical/oral steroids; if no improvement, withhold and resume at reduced dose. **Grade 4:** Permanently discontinue and administer systemic corticosteroids. | | **Bradycardia** [3] [2] | **Symptomatic:** Withhold until recovery to asymptomatic bradycardia or HR ≥ 60 bpm. Resume at same or reduced dose after reviewing concomitant medications. **Life-threatening:** Permanently discontinue if no contributing medication is identified. | | **Hyperglycemia** [3] [2] | **Grade 3 (>250 mg/dL) despite therapy or Grade 4:** Withhold until controlled, then resume at reduced

dose. Permanently discontinue if unable to achieve control with medical management. | **Increased Creatine Phosphokinase (CPK)** [3] [2] | **CPK >5x ULN:** Withhold until recovery to $\leq 2.5x$ ULN, then resume at same dose. **CPK >10x ULN or recurrence:** Withhold until recovery, then resume at a reduced dose. |

Preclinical & Clinical Experimental Insights

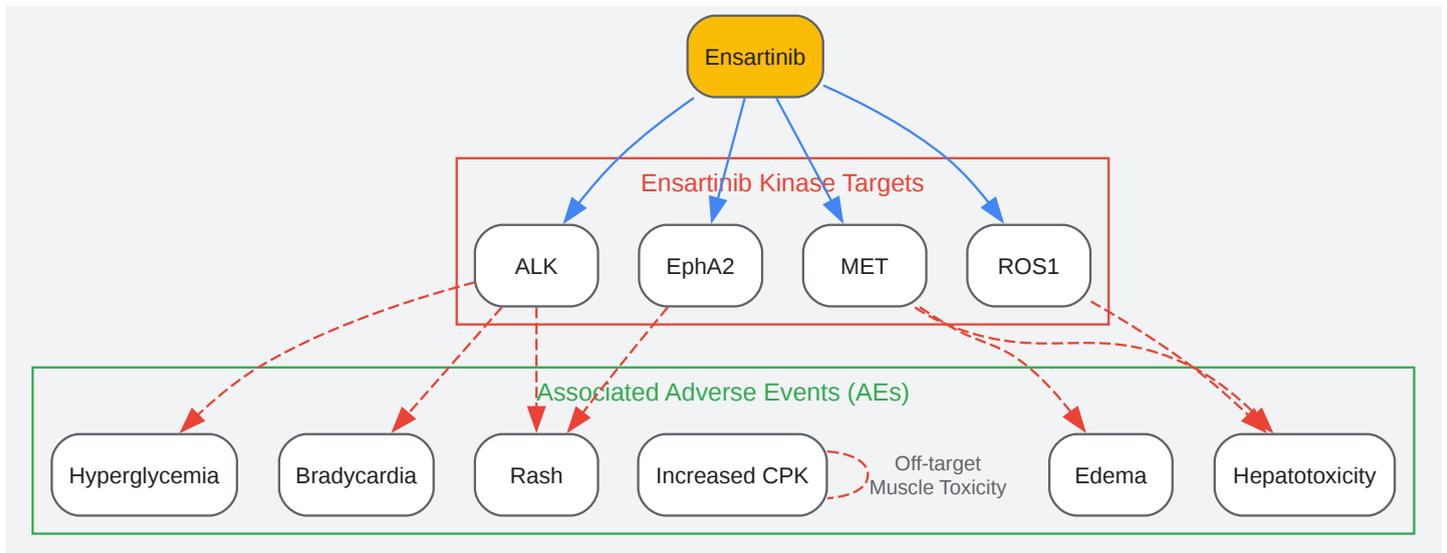
For researchers designing studies around **Ensartinib**'s safety profile, the following experimental data and methodologies are critical.

- **Mechanism of Action & Multi-Kinase Inhibition:** **Ensartinib** is a small-molecule tyrosine kinase inhibitor (TKI) primarily targeting anaplastic lymphoma kinase (ALK). Preclinical studies confirm it is a **multi-target inhibitor** of ALK, MET, ROS1, and AXL. The IC_{50} value for MET inhibition is **1.8 nmol/L**, which is more potent than crizotinib (IC_{50} of 4 nmol/L). This multi-target profile is relevant for investigating both efficacy in overcoming resistance (e.g., MET amplification) and off-target toxicities [4] [5].
- **Key Clinical Trial Designs & Efficacy Endpoints:** The approval and understanding of **Ensartinib**'s safety profile are grounded in specific clinical trials.
 - **eXalt3 Phase III Trial:** This was an open-label, multicenter, randomized study comparing **Ensartinib** (225 mg QD) to Crizotinib (250 mg BID) in 290 patients with ALK-positive advanced or metastatic NSCLC who were naive to ALK inhibitor treatment. The primary endpoint was **Progression-Free Survival (PFS)**, which was significantly longer with **Ensartinib** (25.8 months vs. 12.7 months; HR, 0.56). Safety and AE profiles were key secondary outcomes [6] [7].
 - **Phase I/II Dose-Finding Study (Horn et al.):** This first-in-human, multicenter, open-label trial included dose-escalation and dose-expansion phases. It established the **Recommended Phase II Dose (RP2D) of 225 mg once daily** and characterized the initial safety and tolerability profile. The study enrolled patients with ALK-positive NSCLC, including both TKI-naïve and pre-treated populations, and assessed objective response rate (ORR) and PFS as efficacy measures alongside AE monitoring [4] [7].
- **Hepatotoxicity Laboratory Monitoring Protocol:** As hepatotoxicity is a frequent concern, the product label mandates a specific monitoring schedule [8] [3] [2].
 - **Baseline:** Obtain liver function tests (ALT, AST, and total bilirubin) prior to initiation.

- **During Treatment:** Monitor LFTs every **2 weeks** during the **first cycle** of treatment (approximately the first month), then **once monthly** thereafter, and as clinically indicated.
- **Action on Elevation:** The median time to onset of elevated ALT/AST was 5.3 weeks. For actionable elevations, follow the dose modification guidelines in the table above.

Ensartinib Mechanism of Action and Toxicity Pathways

The diagram below illustrates the primary molecular targets of **Ensartinib** and the potential downstream pathways linked to key adverse events. This multi-kinase inhibition profile is central to both its efficacy and its toxicity.



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